molecular formula C18H27N5O4Si B6290138 Tetrazine-triethoxysilane CAS No. 2565805-80-1

Tetrazine-triethoxysilane

Cat. No.: B6290138
CAS No.: 2565805-80-1
M. Wt: 405.5 g/mol
InChI Key: LPLJYEAUEBXARS-UHFFFAOYSA-N
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Description

Tetrazine-triethoxysilane is a compound that combines the unique properties of tetrazine and triethoxysilane. Tetrazine is a heterocyclic compound containing four nitrogen atoms, known for its high reactivity and stability. Triethoxysilane is an organosilicon compound widely used in the synthesis of silane coupling agents. The combination of these two components results in a compound with significant potential in various scientific and industrial applications.

Chemical Reactions Analysis

Surface Functionalization via Silanization

The triethoxysilane group undergoes hydrolysis in aqueous or alcoholic media, generating reactive silanol (Si–OH) intermediates. These intermediates covalently bond to hydroxyl-rich surfaces (e.g., glass, silicon, or metal oxides) through siloxane (Si–O–Si) linkages . Key parameters include:

ParameterValue/DescriptionSource
Optimal pH4–6 (acidic conditions)
Reaction Time1–2 hours (room temperature)
Surface Coverage1.5–3 nmol/cm² (amine-functionalized)

This reaction enables stable surface functionalization with tetrazine groups for downstream bioorthogonal conjugation .

Bioorthogonal Inverse Electron-Demand Diels-Alder (IEDDA)

The tetrazine group reacts rapidly with strained dienophiles like trans-cyclooctene (TCO) via IEDDA, releasing nitrogen gas and forming a stable pyridazine linkage .

Kinetic Data

DienophileRate Constant (k₂, M⁻¹s⁻¹)ConditionsSource
trans-cyclooctene1,705–3,277PBS, pH 7.4, 37°C
Norbornene derivatives200–500Aqueous/organic solvents

This reaction tolerates aqueous, cellular, and serum environments, enabling applications like:

  • Live-cell labeling : Conjugation without disrupting biological activity .

  • ELISA optimization : Immobilizing TCO-modified antibodies on tetrazine-functionalized plates, improving sensitivity by 11-fold .

Stability and Reactivity Trade-offs

  • Tetrazine Stability : Degrades under prolonged exposure to light, moisture, or nucleophiles (e.g., thiols) .

  • Silane Stability : Hydrolyzes slowly in anhydrous organic solvents (e.g., ethanol, acetone) but rapidly in water .

ConditionEffect on Tetrazine GroupEffect on Silane Group
pH > 8Accelerated degradationRapid hydrolysis
UV light (365 nm)Partial decompositionMinimal impact
Serum (37°C, 24h)<10% degradationStable once bonded to surfaces

Biomolecule Conjugation

  • Antibody-Drug Conjugates : TCO-modified antibodies react with tetrazine-triethoxysilane-functionalized surfaces for targeted drug delivery .

  • Fluorogenic Probes : Tetrazine-quenched fluorophores (e.g., BODIPY, rhodamine) light up post-IEDDA, enabling no-wash imaging .

Material Science

  • TiO₂ Nanoparticle Functionalization : Silanization forms stable Si–O–Ti bonds, enabling electrofluorescence switching .

  • Hydrogel Engineering : Tetrazine-PEG linkers create crosslinked networks for 3D cell culture .

Synthetic Considerations

  • Purity : Commercial this compound (CAS 2714298-10-7) is >95% pure by HPLC .

  • Storage : Stable at -20°C in anhydrous, light-protected vials .

Scientific Research Applications

Bioorthogonal Chemistry

Overview : Tetrazine derivatives are crucial in bioorthogonal reactions, which allow for selective labeling of biomolecules in living systems without interfering with native biochemical processes. The tetrazine moiety reacts with strained alkenes or alkynes (dienophiles) to form stable products.

Applications :

  • Fluorogenic Probes : Recent advancements have led to the development of tetrazine-based fluorogenic probes that exhibit significantly enhanced fluorescence after undergoing bioorthogonal reactions. These probes are utilized for no-wash fluorescence imaging in live cells and organisms, providing insights into biological dynamics and functions .
  • Antibody Labeling : The tetrazine-TCO (trans-cyclooctene) reaction is employed for covalent immobilization of antibodies on surfaces, enhancing the sensitivity of assays such as ELISA. Studies have shown that tetrazine-treated surfaces can increase detection sensitivity by up to 11-fold compared to standard surfaces .

Imaging and Diagnostics

Case Studies :

  • In Vivo Imaging : Tetrazine conjugates have been successfully used in imaging studies where antibodies labeled with TCO are later tagged with tetrazine-technetium-99m. This method has shown promise for tracking biological processes in real-time .
  • Metabolic Probes : Tetrazine ligations have been utilized to create metabolic probes that can report on cellular dynamics, enabling the study of protein interactions and cellular functions .

Photocatalysis

Photocatalytic Efficacy : Tetrazine has been incorporated into nanostructured materials for photocatalytic applications. For instance, MgZnO@SiO2-tetrazine nanoparticles demonstrated high efficiency in the degradation of pollutants such as ciprofloxacin and methylene blue under visible light irradiation. The optimal conditions achieved a degradation rate of up to 95% within 20 minutes .

Material Photocatalytic Efficiency Conditions
MgZnO@SiO2-tetrazine95% degradation20 mg photocatalyst, pH 9
Tetrazine-modified TiO2High fluorescence switchingUnder UV light

Surface Modifications

Tetrazine-triethoxysilane can be used for surface modifications in various applications:

  • Silica Coatings : The triethoxysilane group facilitates the attachment of tetrazines to silica surfaces, enhancing their functionality for various chemical reactions.
  • Nanoparticle Functionalization : By modifying nanoparticles with tetrazines, researchers can create materials that are responsive to specific stimuli, making them useful for targeted drug delivery systems .

Properties

IUPAC Name

4-(1,2,4,5-tetrazin-3-yl)-N-(3-triethoxysilylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O4Si/c1-4-25-28(26-5-2,27-6-3)13-7-12-19-18(24)16-10-8-15(9-11-16)17-22-20-14-21-23-17/h8-11,14H,4-7,12-13H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLJYEAUEBXARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC(=O)C1=CC=C(C=C1)C2=NN=CN=N2)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O4Si
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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